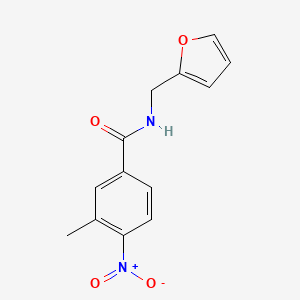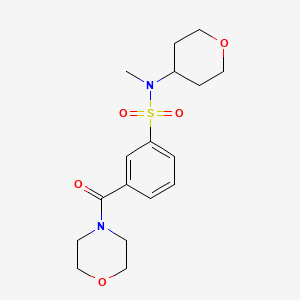![molecular formula C25H25ClN4O4 B5518165 N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)
N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the subject compound involves multiple steps, including condensation reactions and characterization by physicochemical methods and single-crystal X-ray diffraction. These processes result in compounds with different substitutions, demonstrating the versatility and complexity of synthesizing such compounds (Lei et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their crystalline form, with studies detailing the space group, unit cell parameters, and the formation of two-dimensional networks through hydrogen bonds and π-π interactions. These structures are essential for understanding the compound's physical and chemical behavior (Subashini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds often lead to the formation of various derivatives with different substituents. These reactions are crucial for modifying the compound's properties for specific applications. The studies reveal that the presence of electron-withdrawing groups such as Cl and NO2 enhances antimicrobial activity, indicating the compound's potential in material science (Han, 2013).
Physical Properties Analysis
The physical properties, including crystallization patterns and hydrogen bonding, contribute to the compound's stability and reactivity. These properties are influenced by the nature and position of substituents on the benzohydrazide framework, affecting the compound's overall behavior and potential applications (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of the compound and its derivatives are closely linked to their structural characteristics. Studies involving NMR, FTIR spectroscopy, and X-ray diffraction have provided insights into the tautomeric forms, reactivity, and potential applications of these compounds in various fields, highlighting their significance in scientific research (Gholivand et al., 2009).
Applications De Recherche Scientifique
Structural and Chemical Characterization
Hydrazone compounds, including derivatives similar to the specified chemical, have been synthesized and characterized, demonstrating their potential in material science and molecular engineering. For instance, the synthesis and structures of two hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes have been explored. These compounds exhibit interesting crystalline structures stabilized by hydrogen bonds and π…π stacking interactions, which could be significant in the development of new materials or chemical sensors (Lei et al., 2013).
Potential Biological Activities
Hydrazone derivatives and related compounds have been studied for their antimicrobial and anticancer properties. For example, the synthesis and antimicrobial activity of novel 2-substituted-1Hbenzimidazole derivatives have been investigated, highlighting the therapeutic potential of such compounds (Abdellatif et al., 2013). Furthermore, compounds within this chemical family have been evaluated for their antihypertensive α-blocking activity, suggesting their relevance in cardiovascular research (Abdel-Wahab et al., 2008).
Molecular Engineering and NLO Properties
The study of N-salicylidene-N'-aroylhydrazines, compounds related to the specified chemical, reveals their application in the field of nonlinear optics (NLO). These compounds have been synthesized and characterized, demonstrating their utility in second-order NLO applications due to their electron donor-acceptor groups, which are crucial for the development of NLO materials (Cariati et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-3-29(4-2)23-14-9-20(24(15-23)34-17-18-5-10-21(26)11-6-18)16-27-28-25(31)19-7-12-22(13-8-19)30(32)33/h5-16H,3-4,17H2,1-2H3,(H,28,31)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXNSJCARAEPMY-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)
![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)

![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)


![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)
